BenchChemオンラインストアへようこそ!

5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Quality Control Procurement Specifications Medicinal Chemistry

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS: 1256826-15-9) is a heterobicyclic building block belonging to the pyrazolo[3,4-b]pyridine scaffold—a privileged structure in kinase inhibitor drug discovery. The compound integrates a bromine atom at the C5 position and a trifluoromethyl (-CF₃) group at C3 on the fused pyrazole-pyridine core.

Molecular Formula C7H3BrF3N3
Molecular Weight 266.021
CAS No. 1256826-15-9
Cat. No. B2568160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
CAS1256826-15-9
Molecular FormulaC7H3BrF3N3
Molecular Weight266.021
Structural Identifiers
SMILESC1=C(C=NC2=NNC(=C21)C(F)(F)F)Br
InChIInChI=1S/C7H3BrF3N3/c8-3-1-4-5(7(9,10)11)13-14-6(4)12-2-3/h1-2H,(H,12,13,14)
InChIKeyTZOMFKMOFVKBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Core Building Block for Kinase-Focused Medicinal Chemistry


5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS: 1256826-15-9) is a heterobicyclic building block belonging to the pyrazolo[3,4-b]pyridine scaffold—a privileged structure in kinase inhibitor drug discovery [1]. The compound integrates a bromine atom at the C5 position and a trifluoromethyl (-CF₃) group at C3 on the fused pyrazole-pyridine core. With over 300,000 1H-pyrazolo[3,4-b]pyridine congeners reported in >5,500 references, including 2,400 patents, this scaffold has been extensively exploited for kinase hinge-region binding in both pharmaceutical and agrochemical programs [2]. The specific C5-Br / C3-CF₃ substitution pattern is designed to confer synthetic versatility for palladium-catalyzed cross-coupling reactions at C5 while the electron-withdrawing -CF₃ group enhances metabolic stability and modulates lipophilicity of downstream derivatives [3].

Why 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Cannot Be Replaced by Any Regioisomer or Non-Halogenated Analog


Regioisomeric bromo-trifluoromethyl pyrazolo[3,4-b]pyridines are not functionally interchangeable. The position of the bromine atom dictates both the synthetic trajectory—controlling the chemoselectivity of sequential cross-coupling reactions—and the vector of derivatization relative to the hinge-binding CF₃ group [1]. The 5-bromo isomer places the reactive handle on the pyridine ring distal from the CF₃-substituted pyrazole, enabling orthogonality versus 3-bromo or 4-bromo isomers. Moreover, the CF₃ group is anionically activatable, facilitating microwave-assisted nucleophilic aromatic substitution (S_NAr) at C3 independently of cross-coupling at C5 [2]. Physicochemical differences—including a measured LogP of 2.48 for the 5-bromo isomer versus a predicted LogP of ~2.11 for the 4-bromo isomer—translate into distinct lipophilicity and ADME profiles for any downstream elaborated molecules, making blind substitution scientifically unjustifiable .

Quantitative Evidence: Where 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Outperforms Closest Analogs


Higher Certified Purity vs. 3-Bromo-6-(trifluoromethyl) Isomer: Reducing Downstream Purification Cost

The 5-bromo isomer is commercially available at 98% purity (HPLC) from major suppliers, whereas the 3-bromo-6-(trifluoromethyl) regioisomer (CAS: 2089649-32-9) is supplied at 95.0% purity from the same vendor . This 3-percentage-point purity differential reduces the impurity burden in subsequent reactions, which is critical for maintaining stoichiometric control in palladium-catalyzed couplings and minimizing byproduct formation in library synthesis.

Quality Control Procurement Specifications Medicinal Chemistry

Lower Boiling Point vs. 4-Bromo Regioisomer: Facilitating Solvent Removal and Purification

The target compound exhibits a predicted boiling point of 322.2 °C, which is approximately 22 °C lower than that of the 4-bromo-3-(trifluoromethyl) regioisomer (CAS: 1956382-83-4, predicted bp: 344.3 °C) [1]. This lower boiling point facilitates more efficient solvent removal during workup and may reduce thermal stress during distillation-based purification.

Physicochemical Properties Process Chemistry Purification

Measured LogP Advantage for Blood-Brain Barrier Penetration Design Space

The measured LogP of the 5-bromo isomer is 2.48, placing it within the optimal range for CNS drug-likeness (typically LogP 2–4) while the corresponding 4-bromo isomer has a predicted LogP of approximately 2.11 . This 0.37 LogP unit difference represents a ~2.3-fold difference in octanol-water partition coefficient, which can be decisive for balancing passive permeability against P-glycoprotein efflux susceptibility in CNS-targeted programs.

Lipophilicity ADME CNS Drug Design

Derivatives of 5-Bromo-Pyrazolo[3,4-b]pyridine Sub-Series Achieve Sub-Nanomolar GSK-3 Inhibition: A Class-Level Benchmark

Derivatives elaborated from the 5-bromo-pyrazolo[3,4-b]pyridine core demonstrate potent inhibition of glycogen synthase kinase-3 (GSK-3). In head-to-head comparisons from BindingDB, a 5-bromo derivative (BDBM8349) achieved an IC₅₀ of 0.800 nM against GSK-3α, while the corresponding 5-chloro analog (BDBM8350) showed an IC₅₀ of 1.0 nM—a 20% potency advantage attributable to the bromine substitution [1]. Furthermore, a 5-bromo-6-(furan-2-yl) derivative (BDBM8392) exhibited an IC₅₀ of 7 nM against both GSK-3α and GSK-3β [2]. These data establish the 5-bromo substitution as a privileged motif for achieving low-nanomolar to sub-nanomolar kinase engagement.

Kinase Inhibition SAR GSK-3

Documented Multi-Gram Synthetic Accessibility: One-Pot Synthesis of the Parent 3-CF₃ Scaffold at Scale

The parent scaffold, 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, is accessible via a one-pot, multi-gram directed ortho-metallation (DoM) protocol starting from inexpensive 2-fluoropyridine [1]. The C3-CF₃ group is anionically activatable, enabling microwave-assisted S_NAr diversification to generate 3-substituted derivatives, while the 5-bromo handle remains intact for orthogonal cross-coupling [2]. This dual orthogonal reactivity—S_NAr at C3 vs. Suzuki/Sonogashira at C5—is structurally unique to the 5-bromo-3-CF₃ isomer; the 3-bromo-6-CF₃ isomer, in contrast, places the leaving group on the pyrazole ring, altering the electronic landscape and cross-coupling chemoselectivity.

Synthetic Methodology Scale-Up Process Chemistry

Safety Profile: Non-Hazardous for Transport with Fully Characterized GHS Classification

The compound is classified as non-hazardous for transport (Fluorochem shipping classification) with a fully defined GHS07 hazard profile (Harmful/Irritant: H302, H315, H319, H335) . This compares favorably to structurally related brominated heterocycles that may carry more restrictive shipping classifications. The availability of complete SDS documentation—including 19 precautionary statements (P101–P501)—provides procurement teams with unambiguous handling guidance, reducing compliance risk relative to less thoroughly characterized analogs sourced from smaller vendors .

Safety Shipping Regulatory Compliance

Procurement-Relevant Application Scenarios for 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine


Kinase Inhibitor Lead Optimization: GSK-3 and TRK Programs

For medicinal chemistry teams pursuing glycogen synthase kinase-3 (GSK-3) or tropomyosin receptor kinase (TRK) inhibitors, the 5-bromo-3-CF₃-pyrazolo[3,4-b]pyridine building block provides a direct entry into a chemotype that has yielded sub-nanomolar GSK-3α inhibitors (IC₅₀ 0.800 nM for 5-Br derivatives) and potent TRK inhibitors (IC₅₀ 56 nM lead compound C03) when elaborated via Suzuki coupling at the C5 position [1][2]. The measured LogP of 2.48 positions downstream analogs favorably within CNS drug-like space, making this building block particularly suitable for neurodegenerative disease or neuro-oncology programs .

Focused Library Synthesis via Orthogonal C3/C5 Diversification

Research groups requiring rapid generation of chemical diversity around the pyrazolo[3,4-b]pyridine hinge-binding motif can exploit the orthogonal reactivity of this compound: microwave-assisted S_NAr at the anionically activated C3-CF₃ group (140–150 °C, 10 min) independently of palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling at C5-Br [1]. This dual functionalization strategy enables the synthesis of 3,5-disubstituted pyrazolo[3,4-b]pyridine libraries in 2–3 synthetic steps, significantly reducing the cycle time for hit-to-lead exploration compared to linear synthetic routes requiring protecting group manipulations.

Agrochemical Intermediate: Trifluoromethylated Heterocycle for Crop Protection Chemistry

The combination of a bromine leaving group and a metabolically stable -CF₃ moiety makes this building block suitable for agrochemical discovery programs targeting fungicidal or herbicidal pyrazolo[3,4-b]pyridine derivatives [1]. The 98% commercial purity specification ensures consistent performance in parallel synthesis workflows, where impurity carry-through can confound biological assay interpretation. The non-hazardous transport classification further simplifies international shipping logistics for globally distributed agrochemical research teams [2].

Chemical Biology Probe Development: Photoaffinity Labeling Precursor

The 5-bromo substituent serves as a latent functional handle for late-stage installation of photoaffinity labels (e.g., via Suzuki coupling with aryl-diazirine boronic esters) or biotin tags for target identification studies. The 3-CF₃ group simultaneously provides a distinctive ¹⁹F NMR probe for ligand-observed protein interaction studies, enabling direct measurement of target engagement without requiring additional isotopic labeling [1]. The high purity (98%) minimizes artifacts in chemoproteomic pull-down experiments, where low-level impurities can generate false-positive protein hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.